(1-Piperidin-1-ylcyclopentyl)methylamine
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Description
The compound (1-Piperidin-1-ylcyclopentyl)methylamine is a piperidine derivative, which is a class of organic compounds containing a saturated six-membered ring with one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a related compound, involves the use of a rigid analogue that enhances the potency of the anti-acetylcholinesterase inhibitors . Another example is the total synthesis of microcosamine A, a natural piperidine alkaloid, which includes steps such as the Horner-Wadsworth-Emmons reaction and intramolecular carbamate N-alkylation to form the piperidine framework .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray analysis and spectroscopic methods are often used to elucidate the structure of these compounds. For example, a novel product of condensation involving a piperidine derivative was structurally elucidated using these methods . The structure-activity relationship (SAR) is also an important aspect of molecular structure analysis, as seen in the SAR study of anti-acetylcholinesterase inhibitors .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. The electrochemical oxidation of a piperidinium betaine derivative leads to fragmentation products through an irreversible two-electron process . Multi-component reactions involving aldehydes, amines, and ketones can also result in the formation of novel piperidine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, dendritic G-2 melamines comprising piperidine motifs exhibit unique self-assembly behavior in the solid state, forming large homogeneously packed spherical nano-aggregates . Schiff bases derived from piperidine show good antioxidant activity and potential as pancreatic lipase inhibitors, indicating their diverse chemical properties .
Scientific Research Applications
Role in Understanding Cancer-Causing Compounds
One of the significant applications of (1-Piperidin-1-ylcyclopentyl)methylamine, in the broader family of piperidine-related compounds, is in cancer research. Specifically, the compound piperidine has been studied for its reaction with nitrite to form N-nitroso-piperidine, a known carcinogen. This reaction highlights the significance of naturally occurring amines and amides, like piperidine, as precursors of carcinogenic N-nitroso compounds in vivo. Understanding the formation and implications of these compounds in human cancer incidence is crucial for cancer prevention strategies (Lin, 1986).
Drug Discovery and Pharmacology
Piperidine alkaloids, closely related to (1-Piperidin-1-ylcyclopentyl)methylamine, are essential components in the discovery and development of new therapeutic agents. The piperidine nucleus has garnered considerable interest in drug research due to its planar structure, which allows for versatile modifications. This has led to a broad range of therapeutic applications, encouraging researchers to integrate this nucleus into various pharmacophores to create novel therapeutic profiles (Singh et al., 2021).
Post-Harvest Treatments of Fruits
Compounds related to (1-Piperidin-1-ylcyclopentyl)methylamine, like polyamines, are increasingly used in post-harvest treatments of fruits. They play a crucial role in minimizing mechanical damage, chilling injuries, and extending the overall shelf-life of fruits. Their application represents an environmentally friendly and consumer-friendly approach to post-harvest treatment, aligning with the current trends toward sustainable agriculture (Asrey et al., 2008).
Pharmacological Studies and Metabolism
The piperidine structure is a key component in the pharmacophore of antipsychotic agents, and studies on its derivatives have revealed their potential in binding affinity at D(2)-like receptors, contributing to the development of drugs for neuropsychiatric disorders. The specificity of arylalkyl substituents in these compounds, related to (1-Piperidin-1-ylcyclopentyl)methylamine, has shown promising results in enhancing potency and selectivity, indicating its significance in drug design and pharmacological studies (Sikazwe et al., 2009).
Contribution to Understanding Polyamine Dynamics
Compounds structurally similar to (1-Piperidin-1-ylcyclopentyl)methylamine play a vital role in understanding polyamine dynamics in cells. Polyamines are crucial for cellular functions like proliferation and differentiation. Studying charge-deficient analogs of natural polyamines helps in understanding mitochondrial dysfunction and its association with diseases, offering insights into potential therapeutic interventions (Weisell et al., 2014).
properties
IUPAC Name |
(1-piperidin-1-ylcyclopentyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-10-11(6-2-3-7-11)13-8-4-1-5-9-13/h1-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRZSDDGPZNTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCCC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640948 |
Source
|
Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Piperidin-1-ylcyclopentyl)methylamine | |
CAS RN |
933701-05-4 |
Source
|
Record name | 1-[1-(Piperidin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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